molecular formula C16H19NO5 B2638159 N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1421516-27-9

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2638159
CAS No.: 1421516-27-9
M. Wt: 305.33
InChI Key: ZVZQIRCADHHDJO-UHFFFAOYSA-N
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Description

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a benzofuran moiety, and multiple hydroxyl groups. Its molecular formula is C15H18NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions involving appropriate starting materials such as cyclopentanone and hydroxyl-containing reagents.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Coupling of the Two Moieties: The cyclopentyl and benzofuran moieties can be coupled through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Hydroxylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: NaH, KOtBu, alkyl halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-hydroxy-4-methoxybenzamide
  • N-cyclohexyl-3-hydroxy-4-methoxybenzamide
  • N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(trifluoromethyl)benzamide

Uniqueness

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-21-13-4-2-3-9-6-14(22-15(9)13)16(20)17-11-5-10(8-18)12(19)7-11/h2-4,6,10-12,18-19H,5,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZQIRCADHHDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CC(C(C3)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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